3-(4-Acetylphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate
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Overview
Description
3-(4-Acetylphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate is a complex organic compound with the molecular formula C21H23FN2O5S and a molecular weight of 434.48 g/mol This compound is characterized by the presence of multiple functional groups, including an acetyl group, a sulfonamide group, a cyclohexyl ring, and a fluorophenyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the sulfonamide intermediate, followed by the introduction of the carbamate group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetylphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction of the sulfonamide group may produce amines.
Scientific Research Applications
3-(4-Acetylphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein modifications.
Medicine: It may be explored for its potential therapeutic properties, including its role in drug development and delivery systems.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Acetylphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The acetyl and sulfonamide groups may participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl carbamate moiety can enhance the compound’s stability and binding affinity. These interactions can modulate biological pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Acetylphenylsulfonamido)cyclohexyl (4-chlorophenyl)carbamate
- 3-(4-Acetylphenylsulfonamido)cyclohexyl (4-bromophenyl)carbamate
- 3-(4-Acetylphenylsulfonamido)cyclohexyl (4-methylphenyl)carbamate
Uniqueness
Compared to similar compounds, 3-(4-Acetylphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom’s electronegativity and ability to form strong hydrogen bonds can enhance the compound’s stability and binding interactions with biological targets.
Properties
IUPAC Name |
[3-[(4-acetylphenyl)sulfonylamino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O5S/c1-14(25)15-5-11-20(12-6-15)30(27,28)24-18-3-2-4-19(13-18)29-21(26)23-17-9-7-16(22)8-10-17/h5-12,18-19,24H,2-4,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCNAOSLPLMLIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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